molecular formula C7H9FN2O4 B1207265 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil CAS No. 77474-50-1

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil

Cat. No. B1207265
CAS RN: 77474-50-1
M. Wt: 204.16 g/mol
InChI Key: NIXARNBYNBFWPR-UHFFFAOYSA-N
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Description

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil is a pyrimidine acyclonucleoside . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen . It was synthesized as part of a program aimed at the development of new 5-fluorouracil derivatives with fewer side effects and a broader margin of safety .


Synthesis Analysis

The compound was synthesized by condensation of 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine with 2-acetoxyethyl acetoxymethyl ether in the presence of SnCl4. This afforded the acetate ester, which on deprotection with NaOMe gave the compound in 50-60% overall yield .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil is similar to that of the pyrimidine molecules of DNA and RNA . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen .


Chemical Reactions Analysis

The compound was obtained by reaction of 5-fluoro-4-(methylthio)-2-[(trimethylsilyl)oxy]pyrimidine with 2-acetoxyethyl acetoxymethyl ether and SnCl4, followed by ammonolysis .

Scientific Research Applications

Synthesis and Antitumor Activity

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil, an acyclonucleoside derivative of 5-fluorouracil, has been synthesized and studied for its antitumor activity. Rosowsky et al. (1981) synthesized this compound as part of developing new 5-fluorouracil derivatives with a broader margin of safety and fewer side effects. Their study found that this compound showed significant antitumor activity against L1210 mouse leukemia cells and P388 leukemic mice without host toxicity (Rosowsky, Kim, & Wick, 1981).

Prodrug Hydrolysis and Bioactivation

Another aspect of this compound's application is in the form of prodrugs. Buur, Bundgaard, and Falch (1985) investigated the hydrolysis kinetics and bioactivation of various N-acyloxymethyl derivatives of 5-fluorouracil. They found that these derivatives hydrolyzed to yield 5-fluorouracil in quantitative amounts. This study suggests the potential of these derivatives as prodrugs for enhancing the delivery characteristics of 5-fluorouracil (Buur, Bundgaard, & Falch, 1985).

Mechanism of Action in Thymidylate Synthase Reaction

The mechanism of action of 5-fluorouracil, particularly in the thymidylate synthase reaction, has been a subject of research. Rasttelli and Costi (1995) performed a quantum chemical investigation on the nucleophilic addition of hydroxylamine to uracil and 5-fluorouracil. This study provides insights into the reaction mechanism and explains the higher rate of addition of hydroxylamine to 5-fluorouracil compared to uracil (Rasttelli & Costi, 1995).

Mechanism of Action

The major molecular mode of action of the cytotoxic drug 5-fluorouracil (5-FU) is generally considered to result from thymidylate synthase inhibition . Due to its structure, 5-FU interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death .

Future Directions

Understanding the mechanisms by which tumors become resistant to 5-FU is an essential step towards predicting or overcoming that resistance . The development of microarray techniques offers a chance to identify new genes which have key roles in drug resistance . This might contribute to clinical chemotherapy in the future .

properties

IUPAC Name

5-fluoro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXARNBYNBFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1COCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228185
Record name 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil

CAS RN

77474-50-1
Record name 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077474501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N1 -acetoxyethoxymethyl-5-fluorouracil was reacted with 1N NaOH for 1 hour at 40° C. to obtain N1 -2-hydroxyethoxymethyl-5-fluorouracil.
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